molecular formula C20H15ClN2O5S B4982467 N-(2-benzoyl-4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide

N-(2-benzoyl-4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide

Cat. No. B4982467
M. Wt: 430.9 g/mol
InChI Key: IRSVBKHBPBOYSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzoyl-4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide is a chemical compound that belongs to the sulfonamide class of compounds. This compound has been found to have various scientific research applications due to its unique properties.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide has various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various types of cancer cells and plays a crucial role in the survival and proliferation of cancer cells. By inhibiting the activity of CAIX, N-(2-benzoyl-4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide effectively kills cancer cells.
Biochemical and Physiological Effects:
N-(2-benzoyl-4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the invasiveness of cancer cells.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using N-(2-benzoyl-4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide in lab experiments is its potent anti-cancer activity. This compound has been found to be effective against various types of cancer cells, making it a useful tool for cancer research. However, one of the limitations of using this compound in lab experiments is its toxicity. N-(2-benzoyl-4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide has been found to be toxic to normal cells at high concentrations, making it challenging to use in vivo experiments.

Future Directions

There are several future directions for research on N-(2-benzoyl-4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide. One of the most promising directions is the development of novel derivatives of this compound with improved anti-cancer activity and reduced toxicity. Another direction is the investigation of the mechanism of action of this compound in more detail to identify potential targets for cancer therapy. Additionally, research could be conducted to investigate the potential use of this compound in combination with other anti-cancer agents to enhance its therapeutic efficacy.
Conclusion:
In conclusion, N-(2-benzoyl-4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide is a chemical compound with potent anti-cancer activity. This compound has various scientific research applications and has shown promising results in preclinical studies. However, more research is needed to investigate the potential of this compound for cancer therapy and to develop novel derivatives with improved therapeutic efficacy and reduced toxicity.

Synthesis Methods

The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide is a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-benzoyl-4-chloronitrobenzene with methylsulfonyl chloride to form N-(2-benzoyl-4-chlorophenyl)-4-methylsulfonyl-3-nitroaniline. This compound is then reacted with sodium hydroxide and nitric acid to form N-(2-benzoyl-4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide.

properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O5S/c1-13-7-9-16(12-19(13)23(25)26)29(27,28)22-18-10-8-15(21)11-17(18)20(24)14-5-3-2-4-6-14/h2-12,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSVBKHBPBOYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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